molecular formula C17H17N3O3S B2428139 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448137-17-4

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2428139
CAS No.: 1448137-17-4
M. Wt: 343.4
InChI Key: NFUNNVJWIBWETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with immense potential for scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a urea moiety, and a benzamide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.

    Alkyne Addition: The urea derivative undergoes a Sonogashira coupling reaction with an alkyne to introduce the but-2-yn-1-yl group.

    Benzamide Formation: Finally, the compound is reacted with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. The benzamide group can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a urea moiety, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-[4-(thiophen-2-ylmethylcarbamoylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-16(21)14-7-1-2-8-15(14)23-10-4-3-9-19-17(22)20-12-13-6-5-11-24-13/h1-2,5-8,11H,9-10,12H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUNNVJWIBWETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.